![molecular formula C15H29NO B5176841 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Mechanism of Action
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting BTK, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol blocks the downstream signaling pathways that promote cancer cell growth and survival and reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
In preclinical studies, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been shown to have significant biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling proteins, leading to the inhibition of cancer cell growth and survival and the reduction of inflammation and autoimmune responses. 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of immune cells, such as natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has several advantages for use in preclinical studies. It has high potency and selectivity for BTK, making it an effective inhibitor of cancer cell growth and survival and inflammation and autoimmune responses. It also has good pharmacokinetic properties, including high oral bioavailability and long half-life, making it suitable for use in animal models. However, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has some limitations, including potential off-target effects and toxicity at high doses.
Future Directions
There are several future directions for the development of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol as a therapeutic agent. First, clinical trials are needed to evaluate the safety and efficacy of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol in humans. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic efficacy of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol. Third, the development of biomarkers to predict response to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may improve patient selection and treatment outcomes. Fourth, the identification of resistance mechanisms to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may lead to the development of novel therapeutic strategies. Finally, the optimization of the synthesis method and formulation of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may improve its pharmacokinetic properties and clinical utility.
Conclusion
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol is a promising small molecule inhibitor that has shown significant preclinical activity in various types of cancers and autoimmune diseases. Its selective inhibition of BTK and downstream signaling pathways makes it an attractive therapeutic agent for the treatment of these diseases. Further research is needed to evaluate its safety and efficacy in humans and to optimize its clinical utility.
Synthesis Methods
The synthesis of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol involves several steps, including the preparation of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, the conversion of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid to the corresponding amide, and the reduction of the amide to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol. The final product is obtained in high yield and purity, making it suitable for use in preclinical studies.
Scientific Research Applications
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been extensively studied in preclinical models of various types of cancers and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation and autoimmune responses.
properties
IUPAC Name |
6-(2-bicyclo[2.2.1]heptanylamino)-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-11(5-4-8-15(2,3)17)16-14-10-12-6-7-13(14)9-12/h11-14,16-17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMZLWKTDRKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
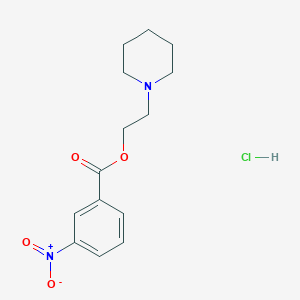
![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
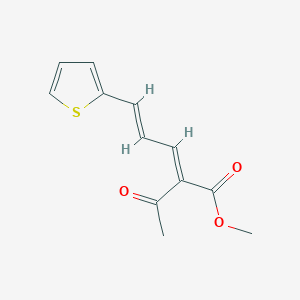
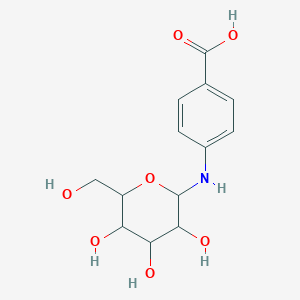
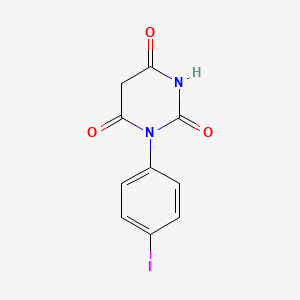
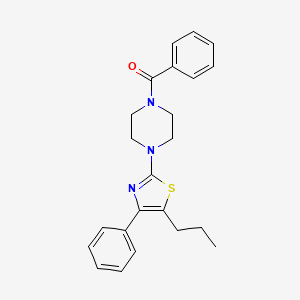
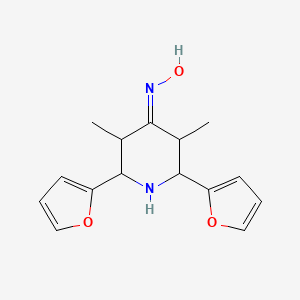
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)